Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
Introduction to Ethyl({[3-(3,3,3-Trifluoropropoxy)phenyl]methyl})amine Research
Historical Development and Research Context
The emergence of this compound aligns with broader trends in fluorinated organic compound research during the late 20th and early 21st centuries. The incorporation of trifluoromethyl and trifluoropropoxy groups into bioactive molecules became a strategic focus due to fluorine's ability to enhance metabolic stability, lipophilicity, and target binding affinity. Early synthetic efforts for related trifluoropropoxy-containing compounds, such as 3-(trifluoromethyl)benzylamine, were documented in the 1980s–2000s, employing halogen exchange reactions and catalytic fluorination techniques.
A pivotal milestone was the 2002 characterization of 3-F-BPAP, a benzofuran-derived trifluoropropylamine, which demonstrated selective monoaminergic activity enhancer (MAE) antagonism. Though distinct in structure, this discovery underscored the pharmacological potential of trifluoropropoxy motifs in modulating neurotransmitter systems. The synthesis of this compound likely evolved from these methodologies, with PubChem first cataloging its entry (CID 64553734) in 2025, reflecting recent advancements in fluorinated phenethylamine design.
Significance in Medicinal Chemistry Research
This compound's significance lies in its hybrid structure, merging features of two pharmacologically active classes:
- Phenethylamines : Known for interactions with trace amine-associated receptors (TAARs), catecholamine transporters, and monoamine oxidases.
- Trifluoropropoxy-substituted aromatics : Impart electron-withdrawing effects that stabilize aryl rings and improve blood-brain barrier penetration.
Comparative analysis with structurally similar agents reveals potential mechanisms:
- The 3-(3,3,3-trifluoropropoxy)benzyl group may mimic tyrosine hydroxylation patterns observed in endogenous catecholamines, enabling selective receptor engagement.
- Ethylamine side chains in phenethylamine derivatives often influence potency at serotonin and dopamine transporters, as seen in agents like para-Octopamine and Salbutamol.
Table 1: Structural Analogues and Their Activities
Structural Classification in Academic Literature
This compound belongs to three overlapping chemical classes:
Substituted Phenethylamines
Per the IUPAC framework in substituted phenethylamines, its structure can be deconstructed as:
- Core : Phenethylamine (C~6~H~5~CH~2~CH~2~NH~2~)
- R^N^ substitution : Ethyl group at the terminal amine (N-ethyl)
- Aromatic substitution : 3-(3,3,3-trifluoropropoxy) at the para position of the benzyl moiety
This places it within the "N-alkyl-para-alkoxyphenethylamine" subgroup, distinct from classical psychostimulants like amphetamine (α-methyl substitution) or neurotransmitters like dopamine (3,4-dihydroxy substitutions).
Fluorinated Aryl Ethers
The 3-(3,3,3-trifluoropropoxy) group classifies it as a fluorinated aryl ether, a motif prevalent in agrochemicals and CNS drugs due to its resistance to oxidative metabolism. The trifluoropropoxy chain’s conformational rigidity may restrict rotational freedom, potentially enhancing target selectivity compared to non-fluorinated analogs.
Benzylamine Derivatives
The benzylamine component (C~6~H~5~CH~2~NH~2~) links it to vasoactive and neuroprotective agents, though the ethyl and trifluoropropoxy substitutions likely alter its receptor affinity profile relative to simpler benzylamines like para-tyramine.
Key Research Milestones and Discoveries
Synthetic Breakthroughs (1980s–2000s) : Development of nucleophilic trifluoromethylation protocols enabled efficient synthesis of 3-(trifluoromethyl)benzyl bromide, a key precursor for related compounds. The 1999 patent US4220608A detailed methods for synthesizing 3,3,3-trifluoropropene derivatives, informing later routes to trifluoropropoxy intermediates.
Pharmacological Characterization (2000s–2020s) : Studies on 3-F-BPAP highlighted the role of trifluoropropylamines in modulating TAAR1 and monoaminergic pathways, providing a template for structure-activity relationship (SAR) analyses.
Modern Computational Modeling (2020s) : Molecular docking studies on fluorinated phenethylamines have predicted high affinity for TAAR1 and serotonin receptors, guiding targeted synthesis of derivatives like this compound.
PubChem Registration (2025) : The compound’s inclusion in PubChem’s database (CID 64553734) marked its entry into the public research domain, facilitating further investigations into its physicochemical and biological properties.
Properties
IUPAC Name |
N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCPTBPIINBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with acid chlorides to form stable amides. This reaction typically employs B(OCH₂CF₃)₃ as a catalyst in acetonitrile at 80–100°C, following a nucleophilic addition-elimination mechanism .
Example Reaction:
\text{Ethyl 3 3 3 3 Trifluoropropoxy phenyl methyl})amine}+\text{RCOCl}\xrightarrow{\text{B OCH}_2\text{CF}_3\text{ }_3}\text{RCONH CH}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CF}_3+\text{HCl}
Key Conditions:
| Reagent/Catalyst | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| B(OCH₂CF₃)₃ | MeCN | 80–100°C | 5–24h | 40–85% |
Substrates with electron-withdrawing groups (e.g., trifluoroacetic acid) require elevated temperatures (100°C) .
Protonation/Deprotonation
The amine group readily forms ammonium salts with acids (e.g., HCl) and regenerates the free base upon treatment with NaOH or NaHCO₃ .
Mechanism:
Applications:
-
Salt formation enhances solubility for purification.
Alkylation Reactions
The amine acts as a nucleophile in alkylation with alkyl halides via an SN2 mechanism. Excess amine ensures monosubstitution, while stronger bases (e.g., NaHCO₃) facilitate reaction completion .
Example:
\text{Ethyl 3 3 3 3 Trifluoropropoxy phenyl methyl})amine}+\text{CH}_3\text{I}\xrightarrow{\text{NaHCO}_3}\text{CH}_3\text{NH CH}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CF}_3+\text{HI}
Optimized Conditions:
-
Base: NaHCO₃ or Et₃N
-
Solvent: Dichloromethane or EtOAc
Schiff Base Formation
Reacts with aldehydes/ketones to form Schiff bases (imines), which are intermediates in drug design. The reaction occurs under mild acidic conditions .
Mechanism:
Applications:
-
Synthesis of bioactive molecules (e.g., antiviral agents).
-
Stabilized by the electron-withdrawing trifluoropropoxy group.
Protection/Deprotection (Boc Chemistry)
The amine is protected as a Boc derivative using Boc₂O, enabling selective functionalization in multi-step syntheses .
Procedure:
-
React with Boc₂O in the presence of a base (e.g., NaOH).
-
Deprotect with TFA or HCl/dioxane.
Yield: >90% for protection; near-quantitative deprotection .
Oxidative Reactions
While direct oxidation data for this compound is limited, analogous benzylamines undergo oxidation to nitriles or nitro compounds using KMnO₄ or RuO₄.
Hypothetical Pathway:
Caution: Overoxidation risks require controlled conditions.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity and stability, making it suitable for various chemical transformations.
2. Biology:
- Bioactive Compound: The compound is being investigated for its potential bioactive properties in drug discovery. Its structural characteristics allow it to interact with biological targets effectively.
3. Medicine:
- Therapeutic Potential: Research has explored its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. The trifluoromethyl group may enhance the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets .
4. Industry:
- Specialty Chemicals Production: this compound is utilized in the production of specialty chemicals and materials with unique properties due to its distinctive chemical structure.
Case Studies
- Anti-Cancer Activity: A study evaluated the anticancer properties of various trifluoromethyl derivatives including compounds similar to this compound. Results indicated promising activity against cancer cell lines such as PC-3 and HeLa at low concentrations .
- Bioactivity Assessment: In another investigation focusing on antifungal properties of trifluoromethyl compounds, derivatives showed varying degrees of efficacy against plant pathogens like Botrytis cinerea. This highlights the potential agricultural applications of compounds with similar structures .
Mechanism of Action
The mechanism of action of Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl({[3-(3,3,3-Trifluoropropoxy)phenyl]methyl})amine
- Core Structure : Benzyl-ethylamine with a 3-(3,3,3-trifluoropropoxy) substituent.
- Key Features :
- Trifluoropropoxy group : Enhances lipophilicity (log P ~3.5) and electron-withdrawing effects.
- Ethylamine chain : Facilitates protonation at physiological pH, enabling interactions with amine receptors.
Diethyl({2-[(3,3,3-Trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2, )
- Core Structure: Diethylamine linked to a trifluoropropylaminoethyl chain.
- Key Features :
- Diethylamine : Increases steric bulk compared to ethylamine, reducing basicity.
- Trifluoropropyl group : Similar lipophilicity (log P ~2.8) but lacks aromatic conjugation.
Methyl(3-Phenoxypropyl)amine ()
- Core Structure: Methylamine with a 3-phenoxypropyl chain.
- Key Features: Phenoxy group: Moderate lipophilicity (log P ~2.0) but lacks fluorine atoms.
- Comparison : The trifluoropropoxy group in the target compound provides ~1.5 log P units higher hydrophobicity, favoring enhanced blood-brain barrier penetration .
N-Benzyl-N-(2-Trifluoromethyl-1-phenylprop-2-en-1-yl)amine ()
- Core Structure : Benzylamine with a trifluoromethyl-substituted allyl group.
- Key Features :
- Trifluoromethyl allyl : Introduces steric hindrance and electronic effects distinct from trifluoropropoxy.
- log P : ~3.8, higher than the target compound due to the benzyl and allyl groups.
- Comparison : The allyl group may confer different conformational dynamics, affecting receptor binding .
Physicochemical Properties
| Compound | log P (Predicted) | Solubility (aq.) | Metabolic Stability |
|---|---|---|---|
| This compound | 3.5 | Low | High (C-F bonds resist oxidation) |
| Diethyl({2-[(3,3,3-Trifluoropropyl)amino]ethyl})amine | 2.8 | Moderate | Moderate |
| Methyl(3-Phenoxypropyl)amine | 2.0 | High | Low (Phenoxy prone to hydrolysis) |
| N-Benzyl-N-(2-Trifluoromethylallyl)amine | 3.8 | Low | High |
Key Observations :
- Fluorine substituents universally increase log P and metabolic stability.
- Aromatic trifluoropropoxy groups (target compound) balance lipophilicity and electronic effects better than aliphatic trifluoropropyl chains .
Biological Activity
Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the use of various organic reactions. The compound can be synthesized using methods such as the Wittig reaction or Horner-Emmons-Wittig reaction under alkaline conditions. These methods are noted for their efficiency and mild reaction conditions, making them suitable for industrial production .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoropropoxy groups. For instance, derivatives with similar structures have demonstrated significant inhibitory effects against various bacterial strains. Specifically, compounds related to this compound have shown promising results against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Cytotoxicity and Cell Line Studies
The cytotoxic effects of this compound were evaluated using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). In vitro assays indicated that while some derivatives exhibited low toxicity, others showed significant cytotoxicity at higher concentrations. Notably, compound 3g (related to this compound) demonstrated a selective action with an IC50 value indicating moderate toxicity after 72 hours of exposure .
Structure-Activity Relationship (SAR)
The incorporation of trifluoropropoxy groups has been shown to enhance the biological activity of phenolic compounds. Studies indicate that the trifluoromethyl group can increase potency in inhibiting specific enzymes by affecting hydrogen bonding interactions with target proteins . Table 1 summarizes the biological activities and MIC values for various derivatives:
| Compound | MIC (µM) | Target Bacteria | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa | 12 |
| 4a | 0.83 | Escherichia coli | 15 |
| 5b | 0.50 | Micrococcus luteus | 10 |
Study on Antimicrobial Efficacy
In a recent study evaluating various derivatives containing the trifluoropropoxy moiety, compound 3g was identified as having the most potent antimicrobial activity against clinical strains of bacteria. The study utilized molecular docking techniques to assess binding interactions with bacterial DNA gyrase and MurD enzymes, revealing strong binding affinities comparable to established antibiotics like ciprofloxacin .
Evaluation in Drug Development
Another research focused on optimizing related compounds for drug development highlighted the impact of structural modifications on biological activity. The introduction of different substituents on the phenyl ring significantly altered both antimicrobial potency and cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine, and how is purity validated?
- Methodology : The compound is synthesized via nucleophilic substitution of fluorinated intermediates with ethylamine derivatives. For example, reacting 3-(3,3,3-trifluoropropoxy)benzyl chloride with ethylamine under inert conditions (e.g., N₂ atmosphere) at 50–60°C yields the target amine. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
- Purity Validation : Gas chromatography (GC) with flame ionization detection (minimum 98% purity) and NMR spectroscopy (¹H/¹³C, 19F) are critical. Trace impurities (e.g., unreacted benzyl chloride) are monitored via HPLC-MS .
Q. What solubility and stability data are available for this compound under experimental conditions?
- Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: >5 mg/mL; water: ~4 mg/mL). Acetone and methanol are preferred for reaction setups due to compatibility with trifluoromethyl groups .
- Stability : Stability studies (TGA/DSC) indicate decomposition above 200°C. Store at –20°C under argon to prevent hydrolysis of the trifluoropropoxy group. Monitor for color changes (yellowing indicates degradation) .
Q. How is the compound characterized spectroscopically, and what are its key spectral markers?
- ¹H NMR : A triplet at δ 4.2–4.4 ppm (OCH₂CF₃), a singlet at δ 3.6 ppm (NCH₂Ph), and a multiplet at δ 6.8–7.2 ppm (aromatic protons).
- 19F NMR : A singlet at –75 ppm (CF₃ group).
- IR : Stretching vibrations at 1250 cm⁻¹ (C-F) and 3350 cm⁻¹ (N-H).
- MS : Molecular ion peak at m/z 291 (M+H⁺) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve isomeric mixtures?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during alkylation or employ enzymatic resolution with lipases (e.g., Candida antarctica).
- Analytical Methods : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) or capillary electrophoresis with cyclodextrin additives. Stereoisomer ratios are quantified via integration of split peaks in 19F NMR .
Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
- Assay Optimization : Validate assay conditions (pH, temperature, co-solvents) to ensure target engagement. For example, DMSO concentrations >1% may denature proteins, leading to false negatives .
- Impurity Profiling : Trace benzyl chloride byproducts (from incomplete substitution) can act as nonspecific alkylating agents. Use preparative HPLC to isolate the pure compound and retest activity .
Q. How does the trifluoropropoxy group influence binding affinity in structure-activity relationship (SAR) studies?
- SAR Methodology : Synthesize analogs with varying fluorinated chains (e.g., –OCF₂H, –OCF₂CF₃) and compare binding data (e.g., IC₅₀ via radioligand assays). The trifluoropropoxy group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs .
- Computational Modeling : Docking studies (AutoDock Vina) suggest the CF₃ group forms hydrophobic interactions with pocket residues (e.g., Leu123 in serotonin transporters) .
Q. What are the challenges in scaling up synthesis, and how are reaction conditions optimized for yield?
- Scale-Up Issues : Exothermic reactions during benzyl chloride formation require controlled addition (Schlenk line, cryostatic baths).
- Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency. Pilot-scale reactions (1–5 kg) achieve 75–80% yield with >99% purity via continuous flow reactors .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile conflicting data across studies?
- Root Cause : Variations in solvent grade (e.g., anhydrous vs. technical grade DMSO) and temperature (20°C vs. 25°C).
- Resolution : Standardize solubility testing per USP guidelines (shake-flask method, 25°C, 24 h equilibration) .
Q. Why do some studies report cytotoxicity while others do not?
- Hypothesis : Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times (acute vs. chronic).
- Method : Conduct comparative cytotoxicity assays (MTT/CCK-8) across multiple cell types. Pre-treat cells with glutathione to assess oxidative stress contributions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
